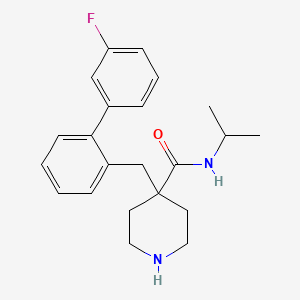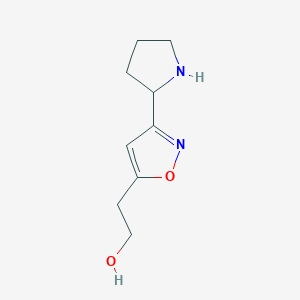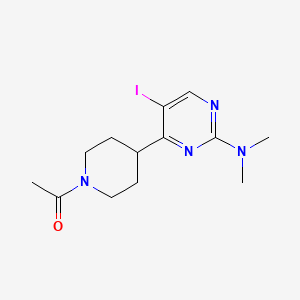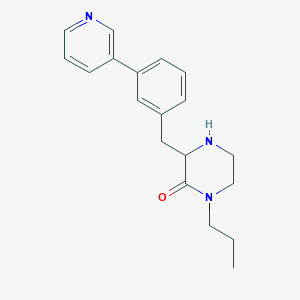![molecular formula C9H7N3O3S B1401096 2-{[3-(吡啶-3-基)-1,2,4-恶二唑-5-基]硫代}乙酸 CAS No. 1310235-89-2](/img/structure/B1401096.png)
2-{[3-(吡啶-3-基)-1,2,4-恶二唑-5-基]硫代}乙酸
描述
“2-{[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and nitrogen . The compound also includes an oxadiazole ring, which is a type of azole ring where two of the atoms are nitrogen and the other three are oxygen .
Synthesis Analysis
The synthesis of such compounds often involves multicomponent condensation reactions . For example, a method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis
The molecular structure of “2-{[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid” is complex, with several rings including a pyridine ring and an oxadiazole ring . The exact structure would depend on the specific substitutions on these rings.Physical and Chemical Properties Analysis
The physical and chemical properties of “2-{[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid” would depend on its exact molecular structure. For example, a related compound, 2-(Pyridin-3-yl)acetic Acid, has a molecular weight of 137.14 .科学研究应用
合成和生物学评估
- 合成了包含 1,3,4-恶二唑连接的苯并恶唑部分的新型杂环系统。这些化合物,包括 2-{[3-(吡啶-3-基)-1,2,4-恶二唑-5-基]硫代}乙酸的变体,显示出有希望的抗菌、抗氧化和抗结核活性。化合物 6c、6d 和 6e 表现出显着的抗结核特性,并与抗结核受体 H37Rv 表现出优异的对接评分,表明它们在抗结核药物设计中的潜在用途 (Fathima 等,2021).
合成和药理学研究
- 对稠合杂环 1,2,4-三唑的研究,包括 2-{[3-(吡啶-3-基)-1,2,4-恶二唑-5-基]硫代}乙酸的衍生物,重点是开发合成新化合物的技术和评估它们的生物活性。这项研究强调了这些化合物的多功能性和潜在的有益生物学特性 (Karpina 等,2019).
金属配合物形成和脲酶抑制研究
- 使用与 2-{[3-(吡啶-3-基)-1,2,4-恶二唑-5-基]硫代}乙酸相关的巯基乙酸取代的 1,2,4-三唑配体合成了双核钴和镍配合物。这些配合物表现出显着的脲酶抑制活性,表明在生物无机化学和作为脲酶抑制剂的潜在应用 (Fang 等,2019).
金属配合物的表征
- 对四水合双(2-{[5-(吡啶-4-基)-1,3,4-恶二唑-2-基]硫代}乙酸钴(II)一水合物进行了表征,提供了对涉及 2-{[3-(吡啶-3-基)-1,2,4-恶二唑-5-基]硫代}乙酸衍生物的金属配合物的配位模式和结构性质的见解。这项研究有助于理解配位化学中的金属-配体相互作用 (Yang & Li, 2011).
过渡金属配合物的生物活性
- 合成了过渡金属配合物与 1,2,4-三唑羧酸衍生物(包括 2-{[5-(吡啶-2-基)-4H-1,2,4-三唑-3-基]硫代}乙酸)并进行了生物活性评价。这些配合物对菜豆脲酶表现出显着的抑制作用,并与牛血清白蛋白结合亲和力,突出了它们在生化和药理学应用中的潜力 (Zhang 等,2021).
未来方向
The future directions for research on “2-{[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid” could include further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities of similar compounds, it could be of interest for the development of new drugs .
作用机制
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the activities of similar compounds, it can be inferred that this compound may interact with its targets, leading to changes in their function . This interaction could potentially alter the normal functioning of the targets, thereby exerting its biological effects.
Biochemical Pathways
Compounds with similar structures have been reported to affect a variety of biochemical pathways . These pathways and their downstream effects contribute to the broad spectrum of biological activities exhibited by these compounds.
Result of Action
Based on the activities of similar compounds, it can be inferred that this compound may exert a variety of effects at the molecular and cellular levels .
生化分析
Biochemical Properties
2-{[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily inhibitory, leading to a decrease in the activity of these enzymes and an increase in oxidative stress within the cell . Additionally, 2-{[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid can bind to certain proteins involved in cell signaling pathways, altering their function and downstream effects .
Cellular Effects
The effects of 2-{[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating the p53 signaling pathway and increasing the expression of pro-apoptotic genes . In normal cells, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress .
Molecular Mechanism
At the molecular level, 2-{[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of enzymes involved in DNA repair, leading to increased DNA damage and cell death[5][5]. Additionally, it can activate or inhibit various signaling pathways by binding to receptors on the cell surface, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
The effects of 2-{[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid change over time in laboratory settings. Initially, the compound is stable and exerts its effects by interacting with cellular targets. Over time, it can degrade into inactive metabolites, reducing its efficacy . Long-term studies have shown that prolonged exposure to this compound can lead to chronic oxidative stress and cellular damage .
Dosage Effects in Animal Models
In animal models, the effects of 2-{[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid vary with different dosages. At low doses, it can have beneficial effects, such as reducing inflammation and oxidative stress . At high doses, it can be toxic, leading to liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can lead to adverse effects .
Metabolic Pathways
2-{[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in its metabolism and detoxification . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell . Additionally, this compound can influence the activity of metabolic enzymes, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of 2-{[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by organic anion transporters and distributed within tissues by binding to plasma proteins . These interactions can affect its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of 2-{[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be targeted to specific organelles, such as mitochondria, by post-translational modifications and targeting signals . These localizations can influence its activity and the cellular processes it affects .
属性
IUPAC Name |
2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3S/c13-7(14)5-16-9-11-8(12-15-9)6-2-1-3-10-4-6/h1-4H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZFAZFERDAIDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3AS,8aS)-Octahydro-pyrrolo[3,2-b]azepin-5-one](/img/structure/B1401014.png)

![Isopropyl 3-oxo-2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)oxy]butanoate](/img/structure/B1401020.png)
acetate](/img/structure/B1401021.png)

![2-Cyclohexyl-5,6-dimethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1401023.png)
![3-[4-(2-Amino-pyridin-4-yl)-1H-pyrazol-3-yl]-pyrrolidine-1-sulfonic acid dimethylamide](/img/structure/B1401024.png)






